molecular formula C19H28N2O2 B8026644 tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

Cat. No.: B8026644
M. Wt: 316.4 g/mol
InChI Key: TVRPVWARLFNWTD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine carboxylates This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Dihydroquinoline Moiety: The dihydroquinoline group is introduced via a nucleophilic substitution reaction.

    Addition of the Tert-butyl Group: The tert-butyl group is added using tert-butyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine or quinoline derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₂₃N₂O₂
  • Molecular Weight : 303.39 g/mol
  • CAS Number : 22380643

The compound features a piperidine ring with a tert-butyl ester and a dihydroquinoline moiety, which contributes to its biological activity.

Antitumor Activity

Research has indicated that derivatives of quinoline compounds exhibit antitumor properties. Tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate has been evaluated for its potential in inhibiting cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural analogies .

Neurological Disorders

Quinoline derivatives are known for their neuroprotective effects. The presence of the piperidine structure in this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies have indicated that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(quinolin-1-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(2,3-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4,5-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is unique due to the specific positioning of the dihydroquinoline moiety, which can influence its chemical reactivity and biological activity. This distinct structure may confer unique properties that are not observed in similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

The compound tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate is part of a broader class of piperidine derivatives that exhibit diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1063408-68-3
  • Molecular Formula : C19H27N2O2
  • Molecular Weight : 329.43 g/mol

Structure

The compound features a piperidine ring substituted with a tert-butyl ester and a 3,4-dihydroquinoline moiety, which is significant for its biological interactions.

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities:

  • Antioxidant Activity : Many derivatives have shown promising antioxidant effects, which are crucial for protecting cells from oxidative stress.
  • Anti-inflammatory Effects : The presence of the quinoline structure often correlates with anti-inflammatory properties.
  • Antimicrobial Activity : Some studies suggest potential antimicrobial effects against various pathogens.

In Vitro Studies

A study published in Molecules (2022) evaluated the antioxidant and anti-inflammatory properties of similar compounds. The results indicated that derivatives with the quinoline structure exhibited significant inhibition of pro-inflammatory cytokines and enhanced cellular antioxidant defenses .

CompoundIC50 (μM) Antioxidant ActivityIC50 (μM) Anti-inflammatory Activity
Compound A25.530.0
Compound B18.722.5
This compoundTBDTBD

In Vivo Studies

In vivo studies on related compounds have demonstrated efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions. For instance, a study found that administration of a similar piperidine derivative led to a significant reduction in paw edema in rats .

The proposed mechanism of action for compounds like This compound includes:

  • Inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
  • Scavenging of free radicals, thereby mitigating oxidative stress.

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Coupling with the quinoline derivative through nucleophilic substitution reactions.

Properties

IUPAC Name

tert-butyl 4-(3,4-dihydro-2H-quinolin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-13-10-16(11-14-20)21-12-6-8-15-7-4-5-9-17(15)21/h4-5,7,9,16H,6,8,10-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRPVWARLFNWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (800 mg) was dissolved in dichloroethane (16 ml), added with 1,2,3,4-tetrahydroquinoline (0.50 ml), sodium triacetoxyborohydride (1.7 g) and acetic acid (2.3 ml) and stirred at room temperature for 24 hours. The reaction mixture was added with saturated aqueous sodium hydrogencarbonate (20 ml) and extracted twice with ethyl acetate (20 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by preparative thin layer silica gel column chromatography (developing solvent: hexane:ethyl acetate=10:1) to obtain 90.6 mg of the title compound. Yield: 7%.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
7%

Synthesis routes and methods II

Procedure details

A solution of 1,2,3,4-tetrahydroquinoline (1.06 g, 7.51 mmol) and tert-butyl 4-oxopiperidine-1-carboxylate (2.24 g, 11.26 mmol) in 20 mL 1,2-dichloroethane was treated with sodium triacetoxyborohydride (4.77 g, 22.53 mmol) then acetic acid (1.28 mL, 22.53 mmol). The suspension was stirred at room temperature overnight. At this time, a TLC analysis indicated that 1,2,3,4-tetrahydroquinoline is present along with a more polar spot. To the reaction mixture was added tert-butyl 4-oxopiperidine-1-carboxylate (1.12 g, 5.63 mmol) and sodium triacetoxyborohydride (2.39 g, 11.28 mmol). The suspension was stirred at room temperature for 4 days. After this time, the mixture was cooled to 0° C., quenched with 20 mL 1N NaOH and stirred for 20 minutes. The organic layer was separated and the aqueous layer was extracted with 50 mL CH2Cl2. The combined organic layer was dried over Na2SO4, filtered and concentrated to give a yellow residue. This residue was purified by the Biotage purification system using a silica gel 40M column. A gradient of 5% ethyl acetate:hexanes to 30% ethyl acetate:hexanes over 10 column volumes was used to give the title compound (0.89 g, 37.4%). 1H-NMR (CDCl3) δ 7.09-7.03 (m, 1H), 6.97-6.94 (m, 1H), 6.65 (d, J=8.4 Hz, 1H), 6.60-6.55 (m, 1H), 4.30-4.19 (m, 2H), 3.80-3.70 (m, 1H), 3.17 (t, J=5.7 Hz, 2H), 2.84-2.71 (m, 2H), 2.73 (t, J=6.3 Hz, 2H), 1.93-1.85 (m, 2H), 1.78-1.63 (m, 4H), 1.48 (s, 9H). MS (ESI): 317.2 (M+1).
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
4.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.12 g
Type
reactant
Reaction Step Four
Quantity
2.39 g
Type
reactant
Reaction Step Four
Yield
37.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
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tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate
Reactant of Route 6
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tert-butyl 4-(3,4-dihydroquinolin-1(2H)-yl)piperidine-1-carboxylate

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